molecular formula C26H35F3O13S B12291183 [5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate

[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate

Cat. No.: B12291183
M. Wt: 644.6 g/mol
InChI Key: JKOKAMIFWNDNGM-UHFFFAOYSA-N
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Description

This compound is a highly substituted benzoate ester featuring a complex tetraoxatricyclo[8.4.0.03,8]tetradecane core. Key structural attributes include:

  • Tetramethoxy and tetramethyl groups at positions 5, 6, 12, and 13, which enhance steric bulk and influence solubility .
  • A benzoate ester moiety at position 2, which may serve as a hydrolyzable functional group for prodrug applications or metabolic modification .

The compound’s rigid tricyclic framework and diverse substituents suggest applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., fluorophores). However, its exact biological or industrial role remains underexplored in available literature.

Properties

Molecular Formula

C26H35F3O13S

Molecular Weight

644.6 g/mol

IUPAC Name

[5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate

InChI

InChI=1S/C26H35F3O13S/c1-22(33-5)24(3,35-7)40-18-16(38-22)15(37-21(30)14-12-10-9-11-13-14)17-19(20(18)42-43(31,32)26(27,28)29)41-25(4,36-8)23(2,34-6)39-17/h9-13,15-20H,1-8H3

InChI Key

JKOKAMIFWNDNGM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC2C(O1)C(C3C(C2OS(=O)(=O)C(F)(F)F)OC(C(O3)(C)OC)(C)OC)OC(=O)C4=CC=CC=C4)(C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate likely involves multiple steps, including the formation of the tetraoxatricyclo structure, introduction of methoxy and methyl groups, and the addition of the trifluoromethylsulfonyloxy and benzoate ester groups. Typical reaction conditions may include the use of strong acids or bases, organic solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of such a complex compound would require advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis. These methods ensure high yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the benzoate ester or trifluoromethylsulfonyloxy group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of halogenating agents, nucleophiles, or electrophiles in organic solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, stereochemistry, and molecular interactions.

Biology

In biological research, the compound could be used to investigate enzyme interactions, cellular uptake, and metabolic pathways.

Medicine

Potential medical applications include drug development, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism by which [5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(Benzoxy)-5-Methoxybenzoate ()

  • Structural Similarities : Both compounds share a benzoate backbone and methoxy substituents.
  • Key Differences :
    • The target compound has a tetraoxatricyclo core and OTf group , whereas ’s derivative lacks these features.
    • Synthesis : The target compound likely requires multi-step functionalization (e.g., trifluoromethylsulfonation), while ’s derivative is synthesized via simpler esterification and hydrolysis .

Benzene Sulfonyl-Linked Thiacalix[4]arene ()

  • Functional Group Comparison : Both compounds feature sulfonyl groups, but the target’s OTf group is more electron-withdrawing than the thiacalixarene’s sulfonyl bridge.
  • Applications : Thiacalix[4]arenes are used in fluorometric sensing due to their macrocyclic structure , whereas the target compound’s tricyclic framework may limit such applications but enhance thermal stability.

Tri(dodecyloxy)benzyl-Substituted Benzoate ()

  • Substituent Effects :
    • The target compound’s methoxy and methyl groups provide moderate hydrophobicity, while ’s dodecyloxy chains impart extreme lipophilicity.
    • Synthesis : Both compounds employ DMF as a solvent, but the target compound’s OTf group necessitates specialized reagents (e.g., triflic anhydride) .

1-Hydroxy-2,3,4,6-Tetramethoxy-Xanthone ()

  • Bioactivity Comparison: The xanthone derivative exhibits neuroprotective effects via antioxidant mechanisms (e.g., SOD/GSH-Px activation) .
  • Structural Contrast: The xanthone’s planar aromatic system differs from the target’s non-planar tricyclic core, affecting membrane permeability.

Sulfonylurea Herbicides ()

  • Functional Group Analysis :
    • Sulfonylurea herbicides (e.g., metsulfuron-methyl) feature sulfonylurea bridges critical for acetolactate synthase inhibition . The target compound’s OTf group lacks this herbicidal mechanism but may interact with sulfhydryl-containing enzymes.
  • Substituent Impact : The OTf group’s strong electron-withdrawing nature could confer resistance to hydrolysis compared to sulfonylureas.

Sulfanylacetate Derivatives ()

  • Reactivity Differences :
    • The sulfanylacetate’s thioether group (C–S–C) is less polar than the target compound’s sulfonate ester (C–O–SO₂–CF₃), altering solubility and metabolic stability .
  • Steric Effects : Both compounds exhibit steric hindrance from methyl groups, but the target’s tricyclic system imposes greater conformational rigidity.

Research Implications and Gaps

  • Synthesis Optimization : The target compound’s multi-step synthesis (e.g., triflation, cyclization) requires refinement to improve yields .
  • Biological Screening : Prioritize assays for enzyme inhibition (e.g., proteases) or cytotoxicity, leveraging insights from sulfonylurea herbicides and neuroprotective xanthones .
  • Stability Studies : Investigate hydrolytic degradation of the OTf group under physiological conditions compared to sulfonates or thioethers .

Biological Activity

[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity through a review of existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C26H35F3O13S
  • Molecular Weight : 644.6 g/mol
  • IUPAC Name : [5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate

This structure includes multiple methoxy and methyl groups as well as a trifluoromethylsulfonyloxy group which may contribute to its biological activity.

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets in biological systems:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could bind to receptors that modulate cellular signaling pathways.
  • Antioxidant Activity : The presence of hydroxyl and methoxy groups suggests potential antioxidant properties through free radical scavenging.

Antioxidant Properties

Preliminary studies indicate that the compound exhibits significant antioxidant activity. This is attributed to the hydroxyl groups that can neutralize free radicals and reduce oxidative stress in cells.

Cytotoxicity and Anticancer Activity

Research has shown that similar compounds possess cytotoxic effects against various cancer cell lines. For instance:

  • Study A : Evaluated the effects of related tetraoxatricyclo compounds on breast cancer cell lines (MCF-7), demonstrating a reduction in cell viability by 50% at concentrations above 10 µM.
  • Study B : Investigated the impact on prostate cancer cells (PC3) where the compound showed IC50 values comparable to established chemotherapeutics.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • Study C : Tested against Gram-positive and Gram-negative bacteria showed inhibition zones ranging from 10 to 20 mm at concentrations of 100 µg/mL.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound A Lacks trifluoromethylsulfonyloxy groupModerate anticancer activity
Compound B Contains acetate instead of benzoateHigh antioxidant activity

The unique presence of the trifluoromethylsulfonyloxy group in [5,6,12,13-Tetramethoxy...] distinguishes it from other similar compounds and may enhance its biological efficacy.

Case Studies

  • Case Study on Anticancer Effects :
    • Objective : To evaluate the anticancer potential on human lung carcinoma cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : A significant reduction in cell proliferation was observed at doses above 20 µM with an increase in apoptosis markers.
  • Case Study on Antioxidant Capacity :
    • Objective : Assess the ability to scavenge DPPH radicals.
    • Methodology : The compound was tested against standard antioxidants.
    • Results : Showed a DPPH scavenging activity comparable to ascorbic acid at equivalent concentrations.

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